Clofexamide

Catalog No.
S524010
CAS No.
1223-36-5
M.F
C14H21ClN2O2
M. Wt
284.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofexamide

CAS Number

1223-36-5

Product Name

Clofexamide

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

InChI

InChI=1S/C14H21ClN2O2/c1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)

InChI Key

UORGKWWJEQDTGX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Clofexamide; ANP 246; ANP-246; ANP246; IEM 455; IEM-455; IEM455; NP 246; NP-246; NP246; Amichlophene

Canonical SMILES

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl

The exact mass of the compound Clofexamide is 284.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clofexamide (2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide) is a synthetic aryloxyacetamide recognized for its dual functionality as a central nervous system agent and a mild anti-inflammatory compound [1]. In industrial and pharmaceutical procurement, it is most prominently utilized as the essential equimolar co-former required to synthesize Clofezone, a stable co-crystallized complex with the NSAID phenylbutazone[2]. Featuring a robust amide linkage and a diethylaminoethyl moiety (Molecular Weight: 284.79 g/mol), Clofexamide exhibits specific physicochemical characteristics—including a Polar Surface Area of 41.57 Ų and high compatibility with aqueous ketone solvent systems—that facilitate rapid, high-yield crystallization workflows[3]. Buyers prioritize this exact compound for its unique structural ability to bridge targeted rheumatic pain relief with optimized co-crystallization kinetics.

Attempting to substitute Clofexamide with closely related aryloxyacetate analogs fundamentally alters the hydrolytic stability and crystallization kinetics required for downstream processing, while utilizing physical mixtures of generic antidepressants and NSAIDs fails to replicate the specific thermodynamic stability of the equimolar Clofexamide-phenylbutazone co-crystal [1]. Furthermore, attempting in-house synthesis via late-stage chlorination of unchlorinated precursors is highly inefficient; such routes suffer from poor precursor solubility and reliably produce difficult-to-separate dichlorinated byproducts [2]. Consequently, procuring high-purity, pre-synthesized Clofexamide is mandatory to bypass purification bottlenecks, avoid over-chlorination impurities, and ensure precise stoichiometric pairing during industrial co-crystallization[3].

High-Yield Equimolar Co-Crystallization Efficiency

When utilized as a specific co-former with phenylbutazone in aqueous methyl ethyl ketone or acetone, Clofexamide readily forms a stable crystalline dihydrate complex [1]. The reaction is highly efficient, driven by an exothermic interaction that completely dissolves the NSAID component before rapid crystallization upon cooling, achieving isolated yields of 85% to 90% [1].

Evidence DimensionCo-crystallization isolated yield
Target Compound Data85–90% yield (Clofexamide + Phenylbutazone in aqueous ketones)
Comparator Or BaselineStandard physical blending (0% true co-crystal yield without solvent-mediated complexation)
Quantified Difference85-90% absolute increase in unified crystalline complex formation
ConditionsAqueous methyl ethyl ketone or 20% aqueous acetone, cooling crystallization

Ensures highly efficient, scalable manufacturing of complexed APIs without the need for extensive downstream purification.

Avoidance of Late-Stage Chlorination Byproducts

Procuring pre-synthesized, high-purity Clofexamide is critical due to the inherent challenges of in-house synthesis via late-stage chlorination. Experimental electrochemical chlorination of unchlorinated precursors using Cl2 gas results in a problematic mixture of the target Clofexamide and a dichlorinated byproduct, with the poor solubility of the unchlorinated substrate actively sabotaging the overall yield[1].

Evidence DimensionSynthesis purity and yield efficiency
Target Compound DataProcured high-purity Clofexamide (single defined halogenation state)
Comparator Or BaselineIn-house late-stage chlorination (yields target + dichlorinated byproduct)
Quantified DifferenceElimination of dichlorinated impurities and solubility-driven yield losses
ConditionsElectrochemical chlorination with Cl2 gas

Purchasing the exact, purified compound bypasses severe purification bottlenecks associated with over-chlorination in custom synthesis workflows.

Chemoinformatic Probability of Intrinsic Anti-Inflammatory Activity

Clofexamide is structurally unique because it combines central nervous system modulation with intrinsic anti-inflammatory potential. In a Topological Sub-Structural Molecular Design (ToSS-MoDE) predictive model analyzing spectral moments, Clofexamide demonstrated a high classification probability for anti-inflammatory activity (0.688) [1]. This quantitatively exceeds the predicted active probability of certain established NSAIDs in the same model, such as tolfenamic acid (0.363) and clofurac (0.375) [1].

Evidence DimensionToSS-MoDE predicted probability of anti-inflammatory activity
Target Compound Data0.688 (Active classification)
Comparator Or BaselineTolfenamic acid (0.363 Active classification)
Quantified Difference89.5% higher predicted probability of intrinsic anti-inflammatory activity
ConditionsIn silico ToSS-MoDE graph theoretical framework using weighted spectral moments

Validates the selection of Clofexamide as a dual-action co-former capable of contributing synergistically to the anti-inflammatory profile of complexed formulations.

Equimolar API Co-Crystallization (Clofezone Synthesis)

Utilizing Clofexamide's specific solubility profile in aqueous ketones to achieve 85-90% yields when complexing with phenylbutazone, forming a stable dihydrate crystal for combination therapies [1].

High-Purity Analytical Benchmarking

Serving as a high-purity reference standard in chromatographic (HPLC) and mass spectrometry assays to differentiate mono-chlorinated APIs from di-chlorinated synthesis byproducts encountered in late-stage halogenation [2].

Dual-Action Pharmacological Formulation Development

Leveraging its ToSS-MoDE validated intrinsic anti-inflammatory activity and H1-antagonist properties to develop synergistic pain-management therapies that outperform monolithic NSAIDs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.1291556 Da

Monoisotopic Mass

284.1291556 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

071P4J77HF

Related CAS

3482-74-4 (mono-hydrochloride)

Other CAS

1223-36-5

Wikipedia

Clofexamide

Dates

Last modified: 07-15-2023
1: Kigasawa K, Tanaka M, Shimizu H, Saito M. [Determination of clofexamide and its metabolites in plasma by gas chromatography]. Yakugaku Zasshi. 1982 Apr;102(4):343-6. Japanese. PubMed PMID: 7131249.
2: Koudela K, Mráz L. [Assessment and testing of the effect and tolerance of Perclusone Salbe (author's transl)]. Acta Chir Orthop Traumatol Cech. 1981 Aug;48(4):349-53. Czech. PubMed PMID: 6457493.
3: Kruszewska A, Langwiński R. [Preliminary pharmacological investigations of six new p-chlorphenoxyacetic acid derivatives (author's transl)]. Ann Univ Mariae Curie Sklodowska Med. 1979;34:259-68. Polish. PubMed PMID: 122234.
4: Irino O, Tateishi M, Fukawa K. Studies on absorption, biotransformation and excretion of drug. 1. Metabolites of clofexamide in rat. Chem Pharm Bull (Tokyo). 1972 Jan;20(1):47-55. PubMed PMID: 5014546.
5: Reinicke C, Helbing M, Klingenfeld U, Lasaroff I, Wessel G. [Comparative studies on the bioavailability of various drug forms of phenylbutazone and clofezone (Perclusone)]. Pharmazie. 1984 Dec;39(12):824-7. German. PubMed PMID: 6241720.

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